DBCO-S-S-PEG3-Biotin

Overview

Description

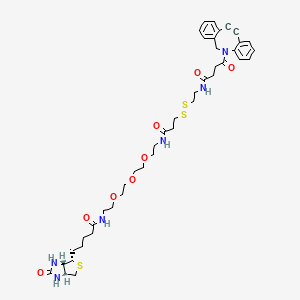

DBCO-S-S-PEG3-Biotin is a cleavable reagent used to introduce a biotin moiety to azide-containing biomolecules through copper-free click chemistry. The polyethylene glycol spacer arm enhances the solubility of labeled molecules in aqueous media. The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine .

Mechanism of Action

Target of Action

DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing proteins .

Mode of Action

The compound contains a DBCO group that can undergo a copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with molecules containing azide groups . This reaction allows the compound to form a covalent bond with the target protein .

Biochemical Pathways

The compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Pharmacokinetics

The peg spacer arm in the compound is known to improve the solubility of the labeled molecules in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of the target protein . This is achieved through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP . This allows for the removal of the biotin label under reducing conditions .

Biochemical Analysis

Biochemical Properties

DBCO-S-S-PEG3-Biotin plays a crucial role in biochemical reactions due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction is highly specific and efficient, making it ideal for labeling biomolecules in complex biological environments. The DBCO group in this compound interacts with azide groups on proteins, peptides, and other biomolecules, forming stable triazole linkages. This interaction is copper-free, reducing potential cytotoxicity and making it suitable for live-cell applications .

Cellular Effects

This compound influences various cellular processes by enabling the targeted labeling and modification of cell surface proteins. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by attaching biotin to specific proteins or other biomolecules. The biotin moiety allows for subsequent detection and purification using streptavidin-based methods. In cellular studies, this compound has been shown to affect cell function by facilitating the tracking and analysis of protein interactions and dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with azide-containing biomolecules through SPAAC. This reaction occurs under physiological conditions without the need for copper catalysts, making it biocompatible. The disulfide bond in this compound can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the controlled release of the biotin label. This feature is particularly useful in applications where reversible labeling is required .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its labeling efficiency and biocompatibility, making it suitable for prolonged experiments. It is essential to monitor the stability and activity of the compound to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal concentrations, the compound effectively labels target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential cytotoxicity and off-target interactions. It is crucial to determine the appropriate dosage for each specific application to minimize any negative impact on the animal models .

Preparation Methods

The preparation of DBCO-S-S-PEG3-Biotin involves several steps:

Synthesis of 2-(2-pyridyl disulfide) ethylamine hydrochloride: 2,2’-dithiodipyridine is slowly added to a methanol solution of 2-aminoethanethiol hydrochloride and reacted overnight at room temperature.

Synthesis of 3-[(2-aminoethyl) disulfide] propionic acid hydrochloride: Mercaptopropionic acid is added to the methanol solution of the previous compound and reacted overnight.

Synthesis of dibenzocyclooctyne-disulfide bond-carboxyl: Pentafluorophenol is added to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previous compound and triethylamine.

Final coupling: Pentafluorophenol is added to a dichloromethane solution of the previous compound and EDCI, followed by the addition of biotin tri-polyethylene glycol amino and triethylamine. .

Chemical Reactions Analysis

DBCO-S-S-PEG3-Biotin undergoes several types of chemical reactions:

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the dibenzocyclooctyne group and azide-containing molecules, forming a stable triazole linkage.

Reduction: The disulfide bond in the linker can be cleaved using reducing agents such as dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine

Scientific Research Applications

DBCO-S-S-PEG3-Biotin has a wide range of applications in scientific research:

Chemistry: It is used in bioconjugation and labeling of biomolecules through copper-free click chemistry.

Biology: It is employed in the study of protein-protein interactions, cell surface labeling, and tracking of biomolecules.

Medicine: It is used in the development of targeted drug delivery systems and diagnostic assays.

Industry: It is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

Comparison with Similar Compounds

DBCO-S-S-PEG3-Biotin is unique due to its cleavable disulfide bond and polyethylene glycol spacer arm, which enhance solubility and allow for controlled release of the biotin moiety. Similar compounds include:

DBCO-PEG4-Biotin: Similar structure but with a different polyethylene glycol spacer length.

DBCO-PEG-NHS ester: Used for bioconjugation but lacks the cleavable disulfide bond.

DBCO-PEG-aldehyde: Used for labeling but with different functional groups

This compound stands out due to its combination of features, making it highly versatile for various applications in scientific research.

Biological Activity

DBCO-S-S-PEG3-Biotin is a versatile bioconjugation reagent that integrates a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a biotin group. This compound is primarily utilized in bioorthogonal chemistry, enabling selective attachment of biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC). Its unique structure, featuring a cleavable disulfide bond, enhances its functionality in various biological applications, including targeted drug delivery and protein labeling.

Chemical Reactions : this compound undergoes several key reactions:

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The DBCO group reacts with azide-containing molecules to form stable triazole linkages without the need for copper catalysts. This reaction is characterized by high specificity and efficiency, yielding nearly quantitative results under mild conditions.

- Reduction : The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the controlled release of the biotin moiety from the conjugate. This feature is particularly useful in applications requiring the detachment of biotinylated targets .

Biological Applications

This compound has a wide range of applications in biochemical research and therapeutic development:

- Protein Labeling : The compound is employed to biotinylate proteins and other biomolecules, facilitating their purification and detection through avidin or streptavidin interactions.

- Live Cell Imaging : Its bioorthogonal reactivity allows for real-time tracking of biomolecules in live cells without disrupting native biological processes.

- Targeted Drug Delivery : By linking therapeutic agents to specific targets via SPAAC, this compound enhances the precision of drug delivery systems .

- Enrichment Techniques : In studies involving microbial communities, this compound has been used to enrich specific populations through click chemistry, demonstrating its utility in complex biological environments .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- A study focusing on microbial community analysis demonstrated that this compound effectively enriched target populations while minimizing non-specific binding, underscoring its specificity in complex mixtures .

- Another research effort showcased its application in DNA methylome profiling, where the disulfide bond facilitated the efficient recovery of streptavidin-bound DNA fragments through mild chemical cleavage .

Comparative Analysis

The table below compares this compound with similar compounds to highlight its unique features:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Cleavable disulfide bond; PEG spacer | Protein labeling; targeted delivery |

| DBCO-PEG4-Biotin | Non-cleavable; shorter PEG chain | General bioconjugation |

| DBCO-PEG-NHS Ester | Non-cleavable; reactive with amines | Bioconjugation without disulfide |

| DBCO-PEG-Aldehyde | Non-cleavable; reactive with amines | Labeling but lacks controlled release |

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVGOGQIAYMKAS-MZOCQUDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.